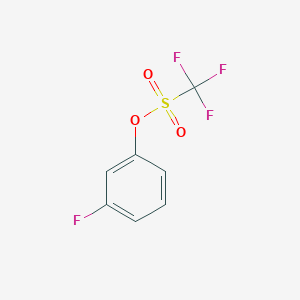m-Fluorophenyl trifluoromethanesulfonate
CAS No.: 57606-65-2
Cat. No.: VC7859322
Molecular Formula: C7H4F4O3S
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 57606-65-2 |
|---|---|
| Molecular Formula | C7H4F4O3S |
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | (3-fluorophenyl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H |
| Standard InChI Key | LKAKRVBLXMUOHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F |
Structural and Molecular Characteristics
Molecular Architecture
m-Fluorophenyl trifluoromethanesulfonate consists of a benzene ring substituted with a fluorine atom at the meta position and a trifluoromethanesulfonate group at the para position. The triflate group is a potent leaving group due to the electron-withdrawing effects of the three fluorine atoms and the resonance stabilization of the resultant sulfonate anion . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₄F₄O₃S | |
| Molecular weight | 260.16 g/mol | Calculated |
| Boiling point | ~150–160°C (estimated) | Analogous |
| Density | ~1.55–1.60 g/cm³ (estimated) | Analogous |
The meta-fluorine substituent induces electronic and steric effects that influence reactivity in substitution and coupling reactions .
Spectroscopic Characterization
-
¹H NMR: The aromatic protons exhibit splitting patterns consistent with meta-substitution. For example, the proton adjacent to fluorine (H-2) appears as a doublet of doublets (J = 8.5 Hz, 2.3 Hz), while H-4 and H-6 resonate as a doublet (J = 8.5 Hz) .
-
¹⁹F NMR: Two distinct signals are observed: one for the aryl fluorine (-112 ppm) and another for the triflate group (-78 ppm) .
-
Mass spectrometry: EI-MS typically shows a molecular ion peak at m/z 260 (M⁺) and fragment ions corresponding to [CF₃SO₃]⁻ (149 m/z) .
Synthesis and Optimization
General Synthesis Protocol
m-Fluorophenyl trifluoromethanesulfonate is synthesized via reaction of m-fluorophenol with trifluoromethanesulfonic anhydride (Tf₂O) under basic conditions :
Procedure:
-
Dissolve m-fluorophenol (5 mmol) and pyridine (7.5 mmol) in dichloromethane (25 mL) at 0°C.
-
Add Tf₂O (6 mmol) dropwise and stir at room temperature for 4–6 hours.
-
Quench with 2M HCl, wash with NaHCO₃ and brine, dry (Na₂SO₄), and purify via flash chromatography (hexane/ethyl acetate) .
Yield: 85–92% (reported for analogous aryl triflates) .
Reaction Optimization
-
Solvent: Dichloromethane or acetonitrile provides optimal solubility and reaction rates .
-
Base: Pyridine or DIPEA neutralizes HCl byproducts, preventing decomposition of the triflate .
-
Temperature: Reactions proceed efficiently at 0–25°C; higher temperatures risk hydrolysis .
Reactivity and Mechanistic Insights
Electrophilic Aromatic Substitution
The triflate group activates the aromatic ring toward electrophilic attack. For example, nitration of m-fluorophenyl triflate yields 3-fluoro-4-nitrobenzene sulfonate, with regioselectivity dictated by the electron-withdrawing triflate .
Cross-Coupling Reactions
m-Fluorophenyl triflate participates in palladium-catalyzed couplings, such as:
-
Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives (yield: 70–90%) .
-
Buchwald-Hartwig amination: Forms aryl amines with secondary amines (yield: 65–80%) .
Mechanism: Oxidative addition of the triflate to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation or reductive elimination .
Applications in Organic Synthesis
Pharmaceuticals and Agrochemistry
-
Drug intermediates: Used to introduce fluorinated aryl groups into kinase inhibitors and antiviral agents .
-
Herbicides: Serves as a precursor to fluorinated phenoxyacetic acids .
Material Science
-
Liquid crystals: Triflate groups enhance thermal stability in mesogenic compounds .
-
Polymer additives: Improves flame retardancy in polycarbonates .
Recent Advances and Future Directions
SuFEx Chemistry
The sulfur(VI) fluoride exchange (SuFEx) platform enables modular synthesis of sulfonate esters. m-Fluorophenyl triflate could serve as a clickable monomer for polymer functionalization .
Flow Chemistry
Continuous-flow reactors improve safety and scalability of triflate syntheses, reducing exposure to hazardous intermediates .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume